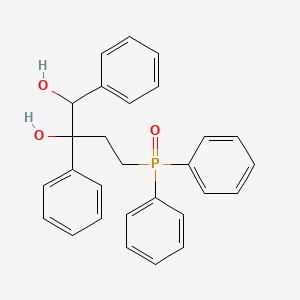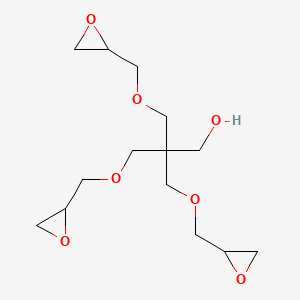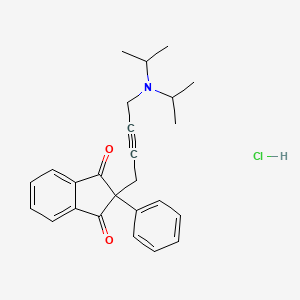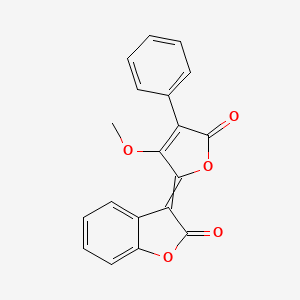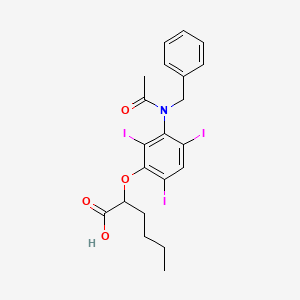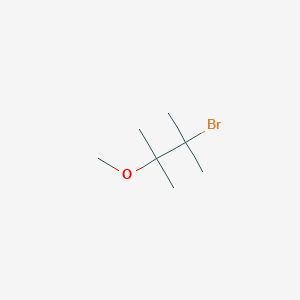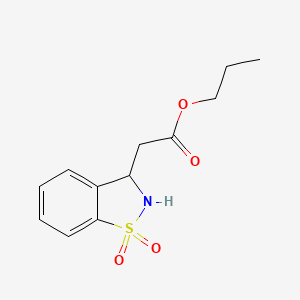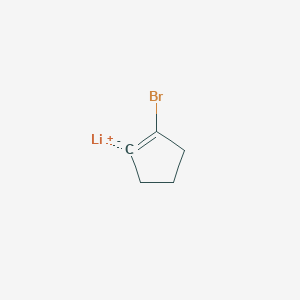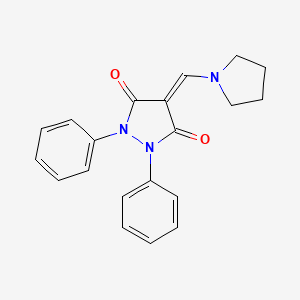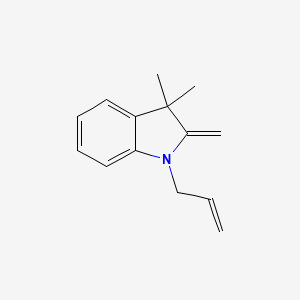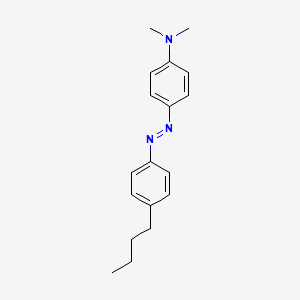
p-((p-Butylphenyl)azo)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-((p-Butylphenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-((p-Butylphenyl)azo)-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, p-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form the azo compound.
The reaction conditions are crucial for the successful synthesis of the compound. The temperature is usually maintained at low levels (0-5°C) during the diazotization step to prevent the decomposition of the diazonium salt. The pH of the reaction medium is also carefully controlled to ensure efficient coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve consistent product quality.
化学反应分析
Types of Reactions
p-((p-Butylphenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
p-((p-Butylphenyl)azo)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to undergo specific chemical transformations.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
作用机制
The mechanism of action of p-((p-Butylphenyl)azo)-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, making it useful in various applications. The azo group can also participate in electron transfer processes, which are essential in dye-sensitized solar cells and other electronic devices.
相似化合物的比较
Similar Compounds
- p-((p-Tolyl)azo)-N,N-dimethylaniline
- p-((p-Ethylphenyl)azo)-N,N-dimethylaniline
- p-((p-Propylphenyl)azo)-N,N-dimethylaniline
Uniqueness
p-((p-Butylphenyl)azo)-N,N-dimethylaniline is unique due to its specific substituent groups, which impart distinct physical and chemical properties. The butyl group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
属性
CAS 编号 |
24596-39-2 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
4-[(4-butylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(2)3/h7-14H,4-6H2,1-3H3 |
InChI 键 |
NUOPHVOWBDFAPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


